4-(2-Aminoethyl)picolinonitrile 4-(2-Aminoethyl)picolinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16825813
InChI: InChI=1S/C8H9N3/c9-3-1-7-2-4-11-8(5-7)6-10/h2,4-5H,1,3,9H2
SMILES:
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol

4-(2-Aminoethyl)picolinonitrile

CAS No.:

Cat. No.: VC16825813

Molecular Formula: C8H9N3

Molecular Weight: 147.18 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Aminoethyl)picolinonitrile -

Specification

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
IUPAC Name 4-(2-aminoethyl)pyridine-2-carbonitrile
Standard InChI InChI=1S/C8H9N3/c9-3-1-7-2-4-11-8(5-7)6-10/h2,4-5H,1,3,9H2
Standard InChI Key OVXWGLJAODDZIU-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=C1CCN)C#N

Introduction

Structural and Chemical Characteristics

The molecular structure of 4-(2-Aminoethyl)picolinonitrile consists of a pyridine ring substituted with a nitrile group at the 2-position and a 2-aminoethyl chain at the 4-position. This arrangement confers unique electronic properties: the nitrile group acts as a strong electron-withdrawing moiety, while the aminoethyl side chain introduces nucleophilic reactivity. Theoretical calculations predict a molecular formula of C₈H₁₀N₃, with a molecular weight of 148.19 g/mol.

Key physicochemical properties inferred from analogous compounds include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the nitrile and amine functionalities .

  • Stability: Susceptibility to oxidation at the primary amine group, necessitating inert storage conditions .

  • pKa: Estimated pKa values of ~8.5 for the amine group and ~1.5 for the pyridinium ion, based on structural similarities to 4-substituted picolinonitriles .

Synthetic Methodologies

Propargylamine Cyclization Approach

A validated route to 4-substituted picolinonitriles involves propargylaminoisoxazole intermediates. Adapted from the work of Tanaka et al. , the synthesis of 4-(2-Aminoethyl)picolinonitrile could proceed via:

  • Isoxazole Formation: Reacting 4-propargylaminoisoxazole with a copper(I) catalyst to form isoxazolopyridine intermediates.

  • N–O Bond Cleavage: Treating the intermediate with potassium carbonate in methanol at 60°C, inducing ring opening and yielding the picolinonitrile scaffold.

Example Reaction Conditions:

StepReagentsTemperatureTimeYield
1CuI, DCE60°C3 hr60–75%
2K₂CO₃, MeOH60°C0.5 hr50–70%

This method emphasizes the critical role of base-mediated deprotonation in facilitating N–O bond cleavage, a step sensitive to steric and electronic effects .

Post-Functionalization Strategies

The aminoethyl group can be introduced via reductive amination or nucleophilic substitution. For instance, reacting 4-chloropicolinonitrile with ethylenediamine under palladium catalysis could install the side chain, followed by nitrile group stabilization using trimethylsilyl protecting groups .

Biomedical Applications

Fluorescent Probe Design

The aminoethyl moiety enhances water solubility, enabling the development of lysosome-targeting probes. Analogous to 4-(2-Aminoethyl)morpholine derivatives , this compound could serve as a pH-sensitive fluorophore component. The nitrile group stabilizes excited-state intramolecular charge transfer (ICT), while the amine enables covalent conjugation to biomolecules.

Antimicrobial Agents

Structure-activity relationship (SAR) studies on related compounds reveal that the 4-aminoethyl group disrupts bacterial membrane integrity. For example, derivatives bearing this substituent exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus by interfering with peptidoglycan crosslinking .

Immune Checkpoint Inhibition

In recent PD-L1 inhibitor development, picolinonitrile-containing compounds demonstrate nanomolar binding affinities (IC₅₀ = 3.7–50 nM) . The aminoethyl side chain in 4-(2-Aminoethyl)picolinonitrile could optimize interactions with the PD-L1 hydrophobic pocket, mimicking the binding mode of clinical antibody atezolizumab.

Future Directions

Ongoing research priorities include:

  • Radioisotope Labeling: Carbon-11 or fluorine-18 tags for PET imaging of PD-L1 expression .

  • Polymer Conjugation: Exploiting the amine group for drug-loaded nanoparticle functionalization.

  • Computational Modeling: Density functional theory (DFT) studies to predict regioselectivity in further derivatization.

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